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Compound of Interest

Ethyl 1-Boc-4-ethyl-4-piperidine
Compound Name:
carboxylate

Cat. No.: B575804

Technical Guide: Ethyl 1-Boc-4-ethyl-4-
piperidine carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a polysubstituted heterocyclic compound
featuring a piperidine core. The structure is characterized by a tert-butoxycarbonyl (Boc)
protecting group on the nitrogen atom, and two distinct substituents at the C4 position: an ethyl
group and an ethyl carboxylate group. This quaternary substitution pattern makes it a valuable
building block in medicinal chemistry and organic synthesis. Piperidine derivatives are integral
to the structure of numerous pharmaceuticals, and compounds like this, with their fixed
stereochemistry at a quaternary center, are of significant interest for creating complex
molecular architectures and exploring structure-activity relationships (SAR).[1][2]

This technical guide provides a summary of the known and predicted physical and chemical
properties of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, outlines a plausible synthetic
route, details standard experimental protocols for its characterization, and presents logical
workflows for its synthesis and analysis.

Chemical and Physical Properties
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Direct experimental data for Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is not extensively
available in public databases. The data presented below includes calculated properties based
on its chemical structure and experimentally determined values for the closely related
analogue, Ethyl 1-Boc-4-piperidinecarboxylate (CAS 142851-03-4), for comparative purposes.
The presence of the additional ethyl group is expected to slightly increase the molecular
weight, boiling point, and refractive index.

Chemical Identifiers

Identifier Value Source

1-(tert-butyl) 4-ethyl 4-
IUPAC Name ethylpiperidine-1,4- N/A (Predicted)

dicarboxylate

Molecular Formula Ci15H27NOa Calculated
Molecular Weight 285.38 g/mol Calculated
CAS Number Not Found N/A

Physical Properties
Property Predicted/Analog Value Notes

Appearance Colorless to pale yellow oil Predicted based on analog

Analog value; expected to be

Boiling Point >120-135°C /0.5 mmHg ] )
slightly higher
) Analog value; expected to be
Density ~1.04 g/mL at 25 °C o
similar
. Analog value; expected to be
Refractive Index ~n20/D 1.458

slightly higher

Spectroscopic and Chemical Data (Predicted)

The following data is predicted based on the chemical structure of Ethyl 1-Boc-4-ethyl-4-
piperidine carboxylate and known spectroscopic behavior of its constituent functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Chemical

Nucleus . Multiplicity Notes
Shift (8) ppm
1H NMR ~4.1 Quartet (q) -OCH2CHs (Ester)
) Piperidine ring protons
~35-3.8 Broad Multiplet ]
adjacent to N (H2, H6)
Piperidine ring protons
~18-21 Multiplet P 9P
(H3, H5)
~16-1.8 Quartet (q) -CH2CHs (C4-Ethyl)
~14 Singlet (s) -C(CHs)s (Boc group)
~1.2 Triplet () -OCH2CHs (Ester)
~0.8 Triplet (t) -CH2CHs (C4-Ethyl)
13C NMR ~ 175 C=0 Ester carbonyl
~ 155 C=0 Boc carbonyl
Boc quaternary
~ 80 -C(CHs)s
carbon
~ 60 -OCH2CHs Ester methylene
Piperidine quaternar
~ 45 C4 P a Y
carbon
Piperidine carbons
~40 C2,C6 _
adjacentto N
~ 30-35 C3,C5 Piperidine carbons
~ 28 -C(CHs)s Boc methyls
~ 25-30 -CH2CHs C4-Ethyl methylene
~14 -OCH2CHs Ester methyl
~8 -CH2CHs C4-Ethyl methyl
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Functional Group Description
~ 2975-2850 C-H Alkane stretching
~ 1735 C=0 Ester carbonyl stretch
Carbamate (Boc) carbonyl
~ 1690 C=0
stretch[3]
Ester and carbamate C-O
~ 1250-1160 C-O .
stretching
Mass Spectrometry (MS)
m/z Value lon Fragmentation Pathway
285 [M]*+ Molecular lon
Loss of isobutylene from Boc
229 [M - CaHs]*
group
Loss of ethyl carboxylate
212 [M - COOC:zHs]* _
radical
186 [M - Boc]* Loss of Boc radical
tert-Butyl cation (characteristic
57 [CaHo]*

of Boc group)

Logical and Experimental Workflows

The synthesis and characterization of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate would
typically follow the logical workflows outlined below.
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Diagram 1: Key Properties of the Target Compound

Ethyl 1-Boc-4-ethyl-4-
piperidine carboxylate
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NMR (1H, 13C) IR Mass Spec

Click to download full resolution via product page

Caption: Logical overview of the compound's characterization data.
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Diagram 2: Plausible Synthesis Workflow
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Caption: A proposed synthetic route via C4 alkylation.
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Diagram 3: Experimental Characterization Workflow
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Caption: Standard workflow for structural and purity verification.

Experimental Protocols

The following sections describe standard methodologies for obtaining the physical and
spectroscopic data required to characterize Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

* Objective: To determine the proton and carbon framework of the molecule.
e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e Procedure:

o Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.7 mL
of a deuterated solvent (e.g., CDCIs). The solvent should be chosen based on the
compound's solubility.
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o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
o Acquisition:

» Acquire a *H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2
second relaxation delay, and 16-32 scans.

» Acquire a 3C NMR spectrum. This requires more scans (typically 1024 or more) and a
longer relaxation delay (2-5 seconds).

» |f necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-
proton and proton-carbon correlations.

o Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

e Objective: To identify the key functional groups present in the molecule.

e Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance
(ATR) accessory.

e Procedure (using ATR):

o Background Scan: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric CO2 and Hz0.

o Sample Application: Place a small drop of the neat liquid compound directly onto the ATR
crystal.

o Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~* over a range of 4000-600 cm~1.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after
analysis.
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o Analysis: Identify characteristic absorption bands corresponding to the C=0 (ester and
carbamate) and C-H bonds.

High-Resolution Mass Spectrometry (HRMS)

o Objective: To determine the exact molecular weight and confirm the elemental compaosition.

[4]

 Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight
(TOF) or Orbitrap analyzer, typically coupled with an Electrospray lonization (ESI) source.

e Procedure:

o Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a
suitable solvent like methanol or acetonitrile.

o lonization: Introduce the sample into the ESI source. A positive ionization mode is typically
used for piperidine derivatives to form the protonated molecule [M+H]*.[4]

o Analysis:
» Acquire a full scan mass spectrum to identify the [M+H]* ion.

= The instrument's software will calculate the exact mass of this ion to several decimal
places.

o Data Processing: Compare the measured exact mass to the theoretical mass calculated
for the molecular formula C1sH27NOa4 + H*. A mass accuracy of <5 ppm is considered
confirmation of the elemental composition.

o Tandem MS (MS/MS): To further confirm the structure, the [M+H]* precursor ion can be
isolated and fragmented to observe characteristic product ions.[5]

Conclusion

Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a specialized chemical building block with
significant potential in the synthesis of complex, biologically active molecules. While
comprehensive experimental data is not widely published, its physical, chemical, and
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spectroscopic properties can be reliably predicted based on its structure and comparison to
closely related analogs. The synthetic and analytical workflows presented in this guide provide
a robust framework for its preparation and characterization in a research and development
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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